2-Fluorobenzaldehyde

Physical Properties Thermodynamics Isomer Comparison

Select 2-Fluorobenzaldehyde for its unique ortho-fluorine reactivity, enabling SNAr ring closures in syntheses of 2-naphthols and 7-hydroxyquinolines. Distinct from meta/para isomers. Validated in kg-scale flow chemistry for SHP2 inhibitors and spirobenzofuran cores. Biocatalytic production available. Choose this high-purity building block for reliable, scalable results.

Molecular Formula C7H5FO
Molecular Weight 124.11 g/mol
CAS No. 446-52-6
Cat. No. B047322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzaldehyde
CAS446-52-6
Synonymso-Fluorobenzaldehyde;  NSC 66829
Molecular FormulaC7H5FO
Molecular Weight124.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)F
InChIInChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H
InChIKeyZWDVQMVZZYIAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzaldehyde (CAS 446-52-6) Procurement Guide: Properties and In-Class Baseline


2-Fluorobenzaldehyde (o-fluorobenzaldehyde; CAS 446-52-6) is a monofluorinated aromatic aldehyde that serves as a versatile synthetic intermediate in pharmaceutical and agrochemical development [1]. As a member of the fluorobenzaldehyde isomer class, it shares the molecular formula C7H5FO and molar mass of 124.11 g/mol with its 3- and 4-substituted analogs [2]. The ortho-positioning of the fluorine substituent relative to the aldehyde group imparts distinct steric and electronic characteristics that fundamentally differentiate this compound from its constitutional isomers in reactivity and synthetic utility [3].

2-Fluorobenzaldehyde (CAS 446-52-6) Procurement: Why Generic Substitution Fails Without Quantitative Verification


The fluorobenzaldehyde isomers (ortho, meta, para) are not functionally interchangeable. Substitution of 2-fluorobenzaldehyde with 3- or 4-fluorobenzaldehyde, or with 2-chlorobenzaldehyde, without experimental verification introduces significant risk of synthetic failure or altered product profiles. The ortho-fluorine substituent creates a unique electronic environment that governs rotational isomerism [1], intramolecular interactions [2], and nucleophilic aromatic substitution (SNAr) reactivity [3] in ways that are not replicated by meta- or para-substituted analogs. The evidence below quantifies these differences across multiple dimensions including physical properties, conformational stability, gas-phase basicity, synthetic accessibility, and process-scale applicability.

2-Fluorobenzaldehyde (CAS 446-52-6) Quantitative Evidence: Comparator-Based Differentiation Guide


2-Fluorobenzaldehyde vs. 3-Fluorobenzaldehyde and 4-Fluorobenzaldehyde: Melting Point, Boiling Point, and Density Comparison

The ortho-substitution of fluorine in 2-fluorobenzaldehyde results in a significantly lower melting point (-44.5 °C) compared to 3-fluorobenzaldehyde (-10 °C), a difference of 34.5 °C [1]. Boiling points also differ: 2-fluorobenzaldehyde boils at 175 °C, compared to 173 °C for the meta-isomer and 181 °C for the para-isomer [1]. Density is slightly higher for the ortho-isomer (1.18 g/cm³) than for the meta (1.174 g/cm³) and para (1.175 g/cm³) isomers [1]. These physical property differences stem from the unique intermolecular forces and packing efficiencies dictated by the ortho-fluorine positioning.

Physical Properties Thermodynamics Isomer Comparison

2-Fluorobenzaldehyde vs. 3-Fluorobenzaldehyde: Rotamer Population and Conformational Stability Differences

Microwave spectroscopic studies in the gas phase (26.5–40.0 GHz) detected only the O-trans rotamer for 2-fluorobenzaldehyde, whereas 3-fluorobenzaldehyde exhibited two rotamers (O-cis and O-trans) with the O-cis form being more stable than O-trans by 300 ± 200 cal mol⁻¹ (approximately 1.26 ± 0.84 kJ mol⁻¹) [1]. Matrix-isolation IR spectroscopy confirmed that for ortho-fluorobenzaldehyde, the anti (O-trans) rotamer exists predominantly, stabilized by an intramolecular C–H⋯F hydrogen bond [2]. DFT calculations at the B3LYP/6-31++G(d,p) level indicate that the anti rotamer is more stable than the syn rotamer by 10.0 kJ mol⁻¹ (836 cm⁻¹) for o-FB, while for m-FB the syn and anti rotamers coexist with nearly identical ratio [2].

Conformational Analysis Rotational Isomerism Microwave Spectroscopy

2-Fluorobenzaldehyde vs. 2-Chlorobenzaldehyde: Halex Fluorination Synthetic Accessibility Contrast

Halex fluorination of 2-chlorobenzaldehyde with spray-dried potassium fluoride in sulpholane at 220 °C yields only approximately 5% of 2-fluorobenzaldehyde [1]. This contrasts sharply with the conversion of 3,4-dichlorobenzaldehyde to 3-chloro-4-fluorobenzaldehyde, which proceeds with 98% yield and 68% conversion [1]. The poor yield from 2-chlorobenzaldehyde highlights the challenging nature of direct ortho-fluorination via halogen exchange, necessitating alternative synthetic routes for 2-fluorobenzaldehyde production.

Halogen Exchange Fluorination Synthetic Efficiency

2-Fluorobenzaldehyde vs. 2-Chlorobenzaldehyde: Enzymatic Bioconversion Yield Superiority

Enzymatic bioconversion of 2-fluorotoluene to 2-fluorobenzaldehyde using purified laccase from Pleurotus ostreatus proceeds with high yields exceeding 90% (>93% average) within 1–2 hours at room temperature and pressure [1]. Comparable bioconversions of 2-chlorotoluene to 2-chlorobenzaldehyde under identical conditions also achieve high yields (>90%) [1]. The data demonstrate that both ortho-halogenated benzaldehydes are accessible via this green chemistry route, though the fluorinated product offers distinct advantages in downstream SNAr reactivity [2].

Biocatalysis Laccase Green Chemistry

2-Fluorobenzaldehyde as an SNAr Acceptor: Ortho-Fluorine Activation Enables [3+3] Annulation Chemistry

2-Fluorobenzaldehyde derivatives bearing C5 electron-withdrawing groups (NO₂, CN, CF₃, CO₂Me) function as effective SNAr acceptors (dielectrophiles) in [3+3] aldol-SNAr-dehydration annulations. When reacted with doubly activated 1,3-disubstituted acetone derivatives in the presence of K₂CO₃ in DMF at 65–70 °C, polysubstituted 2-naphthols and 7-hydroxyquinolines are formed in a one-pot, regioselective sequence [1]. The ortho-fluorine serves as a leaving group that is activated toward SNAr ring closure, enabling the domino transformation. The reaction is regioselective, adding the most stable anionic center to the aldehyde followed by SNAr closure of the less stabilized anion to the electron-deficient aromatic ring [1]. Twenty-seven examples are reported, demonstrating broad substrate scope [1].

Nucleophilic Aromatic Substitution Heterocycle Synthesis Domino Reactions

2-Fluorobenzaldehyde in Pharmaceutical Process Chemistry: Kilogram-Scale Umpolung Flow Synthesis of SHP2 Inhibitor Intermediate

2-Fluorobenzaldehyde serves as the starting material for a robust, scalable route to tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, a central prochiral intermediate in the synthesis of the SHP2 inhibitor GDC-1971 (migoprotafib) [1]. The key step involves formation of a modified Katritzky benzotriazole hemiaminal from 2-fluorobenzaldehyde, followed by deprotonation with n-butyllithium and umpolung 1,2-addition to N-Boc-4-piperidone [1]. This reaction was developed as a plug-flow process executable on multiple kilograms without requiring pilot-scale cryogenic reaction vessels [1]. The process yields a crystalline solid intermediate (4-(2-fluorobenzoyl)-4-hydroxypiperidine) that undergoes subsequent intramolecular SNAr cyclization to generate the final spirobenzofuran building block [1].

Process Chemistry Flow Chemistry Pharmaceutical Intermediate

2-Fluorobenzaldehyde (CAS 446-52-6) Best Research and Industrial Application Scenarios


Process Development for SNAr-Based Heterocycle Synthesis

Researchers and process chemists developing synthetic routes to 2-naphthols, 7-hydroxyquinolines, quinolin-2(1H)-ones, or benzo[d]oxazoles should select 2-fluorobenzaldehyde as the electrophilic coupling partner. The ortho-fluorine serves as an activated leaving group for SNAr ring closure, enabling domino annulation sequences that are not equally accessible with 3- or 4-fluorobenzaldehyde isomers [1]. The C5-position can be further functionalized with electron-withdrawing groups (NO₂, CN, CF₃, CO₂Me) to tune SNAr reactivity [2]. This application is supported by direct experimental evidence of [3+3] aldol-SNAr-dehydration annulations yielding polysubstituted 2-naphthols and 7-hydroxyquinolines under mild conditions (K₂CO₃ in DMF, 65–70 °C) [1].

Pharmaceutical Intermediate for Spirobenzofuran-Based Drug Candidates

Medicinal chemistry and process research groups developing spirobenzofuran-containing pharmaceutical candidates should utilize 2-fluorobenzaldehyde as a key starting material. The compound has been validated in a kilogram-scale flow chemistry process for synthesizing the SHP2 inhibitor GDC-1971 intermediate, demonstrating industrial applicability without cryogenic equipment requirements [3]. The umpolung reactivity of 2-fluorobenzaldehyde-derived Katritzky hemiaminals enables 1,2-addition to ketones, followed by intramolecular SNAr cyclization to generate the spirobenzofuran core [3]. This established route reduces development risk for analogous spirocyclic drug candidates.

Biocatalytic Production of ortho-Fluorobenzaldehyde Under Green Chemistry Principles

Organizations pursuing sustainable synthetic methodologies should consider enzymatic production of 2-fluorobenzaldehyde from 2-fluorotoluene using purified laccase. The bioconversion proceeds with high yields (>90%, average >93%) within 1–2 hours at room temperature and atmospheric pressure, eliminating the need for toxic reagents or harsh conditions [4]. This green chemistry approach offers comparable efficiency to the analogous production of 2-chlorobenzaldehyde [4], but yields a product with superior SNAr reactivity for downstream applications [1]. The method is compatible with laboratory-scale preparation and has potential for industrial biocatalytic implementation.

Quote Request

Request a Quote for 2-Fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.